molecular formula C14H13N3O2S B14077942 2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine CAS No. 102362-14-1

2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine

Cat. No.: B14077942
CAS No.: 102362-14-1
M. Wt: 287.34 g/mol
InChI Key: CXWQTCGUKRMZOM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine, 2-[2-methoxy-4-(methylsulfinyl)phenyl]- is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, and is further substituted with a methoxy group and a methylsulfinyl group on the phenyl ring. Its unique structure imparts a range of chemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions (MCRs), which are efficient and atom-economical methods. One common approach is the iodine-catalyzed three-component condensation reaction. This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature, leading to the formation of imidazo[1,2-a]pyrazine derivatives in good yields .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyrazine derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of inexpensive and readily available catalysts like iodine further enhances the feasibility of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazine derivatives can be compared with other similar compounds, such as:

Properties

CAS No.

102362-14-1

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C14H13N3O2S/c1-19-13-7-10(20(2)18)3-4-11(13)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3

InChI Key

CXWQTCGUKRMZOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=CN3C=CN=CC3=N2

Origin of Product

United States

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